molecular formula C19H23N5O4S B2915412 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1351645-31-2

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2915412
CAS RN: 1351645-31-2
M. Wt: 417.48
InChI Key: JYUJFDHOKDLJAA-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide belongs to a class of chemicals that have been synthesized and studied for various biological activities. Research has focused on synthesizing derivatives of this compound and evaluating their biological activities, particularly as antimicrobial and anticancer agents.

For example, one study involved the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were evaluated for their antimicrobial activity against various bacteria and fungi. The synthesis process involved condensation reactions and the compounds were characterized by analytical and spectral studies (Sarvaiya, Gulati, & Patel, 2019).

Antimicrobial and Antifungal Activities

Another line of research focused on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds were synthesized by condensing appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride and were tested for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus. The study found that some of these compounds displayed significant antimicrobial activity (Hassan, 2013).

Anticancer and Anti-HCV Activities

Celecoxib derivatives have also been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesis involved reactions with alkyl/aryl isothiocyanates and celecoxib, with the compounds being tested for their biological activities. Some compounds showed potential as therapeutic agents due to their significant activities and minimal tissue damage compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Inhibition of Enzymes and Cytotoxic Activities

Further research involved the synthesis of new benzenesulfonamides with potential for inhibiting human carbonic anhydrase isoforms and displaying cytotoxic activities. The study focused on the synthesis from substituted benzaldehydes and testing the compounds for their biological activities. Some derivatives showed strong inhibition of carbonic anhydrase as well as interesting cytotoxic activities, which are crucial for anti-tumor studies (Gul et al., 2016).

properties

IUPAC Name

4-butoxy-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-2-3-15-28-16-5-7-17(8-6-16)29(26,27)21-12-14-24-19(25)10-9-18(22-24)23-13-4-11-20-23/h4-11,13,21H,2-3,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUJFDHOKDLJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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